molecular formula C6H3Cl2NO B127935 2-Chloronicotinoyl chloride CAS No. 49609-84-9

2-Chloronicotinoyl chloride

Cat. No. B127935
CAS RN: 49609-84-9
M. Wt: 176 g/mol
InChI Key: RXTRRIFWCJEMEL-UHFFFAOYSA-N
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Patent
US08106066B2

Procedure details

2-Chloronicotinic acid (317 mmol) was diluted with oxalyl chloride (130 mL) and the resulting solution was heated at reflux for 18 h. The volatiles were removed by evaporation to provide 2-chloronicotinoyl chloride in 98% yield as a white solid.
Quantity
317 mmol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C(Cl)(=O)C([Cl:14])=O>>[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:14])=[O:5]

Inputs

Step One
Name
Quantity
317 mmol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
130 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=CC=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.